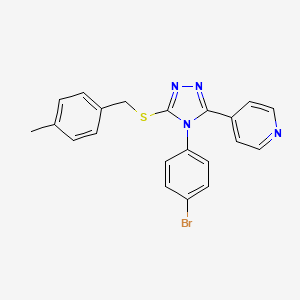
N'-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound with the molecular formula C24H20BrClN2O3 It is known for its unique structural features, which include allyloxy, bromobenzylidene, and chlorobenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(Allyloxy)-5-bromobenzaldehyde: This intermediate is synthesized by reacting 2-bromo-5-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Formation of Benzohydrazide: The next step involves the reaction of 2-(Allyloxy)-5-bromobenzaldehyde with hydrazine hydrate to form the corresponding benzohydrazide.
Condensation Reaction: Finally, the benzohydrazide is reacted with 4-chlorobenzyl chloride under basic conditions to yield N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-(Allyloxy)-5-bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-(Benzyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-(Benzyloxy)-5-bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-(Allyloxy)-5-bromobenzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
764653-09-0 |
|---|---|
Formule moléculaire |
C24H20BrClN2O3 |
Poids moléculaire |
499.8 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-2-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C24H20BrClN2O3/c1-2-13-30-22-12-9-19(25)14-18(22)15-27-28-24(29)21-5-3-4-6-23(21)31-16-17-7-10-20(26)11-8-17/h2-12,14-15H,1,13,16H2,(H,28,29)/b27-15+ |
Clé InChI |
RQERFEZWUGYAEY-JFLMPSFJSA-N |
SMILES isomérique |
C=CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
SMILES canonique |
C=CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Cyclopentyl-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12029783.png)
![(5E)-2-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029785.png)

![N-(3-chloro-4-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029790.png)
![3-[(E)-(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12029799.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12029819.png)
![3-[(E)-(2-(4-Chlorophenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12029823.png)
![[(4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12029840.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12029847.png)
![[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12029849.png)

